Home > Products > Screening Compounds P105086 > Pidnarulex hydrochloride
Pidnarulex hydrochloride - 2101314-20-7

Pidnarulex hydrochloride

Catalog Number: EVT-3461846
CAS Number: 2101314-20-7
Molecular Formula: C27H28ClN7O2S
Molecular Weight: 550.1 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Overview

Pidnarulex hydrochloride is a novel compound that has garnered attention for its potential therapeutic applications, particularly in cancer treatment. It is the hydrochloride salt of CX-5461, which is recognized as a first-in-class inhibitor of RNA polymerase I. This compound has been shown to activate the p53 pathway, a crucial mechanism in cellular stress responses and tumor suppression, making it a promising candidate for targeting various cancers, especially those with deficiencies in DNA repair mechanisms such as BRCA1/2 mutations .

Source

Pidnarulex hydrochloride is primarily synthesized in research laboratories and pharmaceutical companies focused on oncology. It has been evaluated in clinical trials for its efficacy against hematological cancers and solid tumors with specific genetic backgrounds .

Classification

Pidnarulex hydrochloride falls under the category of antineoplastic agents, specifically targeting RNA polymerase I. It is classified as a small molecule drug that inhibits ribosomal RNA synthesis, thereby affecting protein synthesis in cancer cells .

Synthesis Analysis

Methods

The synthesis of Pidnarulex hydrochloride involves several chemical reactions that lead to the formation of its complex structure. The initial steps typically include:

  1. Formation of Key Intermediates: The synthesis begins with the preparation of naphthalimide derivatives, which are crucial intermediates in creating the final compound.
  2. Coupling Reactions: These intermediates undergo coupling reactions with various amines and thiophenes to form the core structure of Pidnarulex.
  3. Hydrochloride Salt Formation: The final step involves the conversion of the base form into its hydrochloride salt to enhance solubility and stability.

Technical Details

The synthesis requires careful control of reaction conditions such as temperature and pH to ensure high yields and purity of the product. Characterization techniques like nuclear magnetic resonance spectroscopy and mass spectrometry are employed to confirm the structure of Pidnarulex hydrochloride .

Molecular Structure Analysis

Structure

Pidnarulex hydrochloride has a complex molecular structure characterized by multiple functional groups that contribute to its biological activity. Its molecular formula is C27H28ClN7O2SC_{27}H_{28}ClN_{7}O_{2}S, indicating the presence of chlorine, nitrogen, oxygen, and sulfur atoms, which are integral to its function as an inhibitor.

Data

  • Molecular Weight: Approximately 500.06 g/mol
  • Structural Features: The compound features a naphthalimide core, which is known for its ability to intercalate into DNA structures, enhancing its potential as an anticancer agent .
Chemical Reactions Analysis

Reactions

Pidnarulex hydrochloride primarily functions through its interaction with RNA polymerase I, leading to the inhibition of ribosomal RNA synthesis. This action disrupts protein production in cancer cells, inducing apoptosis.

Technical Details

The compound's mechanism involves binding to specific sites on RNA polymerase I, preventing transcription initiation. In vitro studies have demonstrated that Pidnarulex can effectively reduce cell proliferation in various cancer cell lines by inhibiting DNA synthesis .

Mechanism of Action

Process

The mechanism by which Pidnarulex hydrochloride exerts its effects involves:

  1. Inhibition of RNA Polymerase I: By binding to this enzyme, Pidnarulex prevents the transcription of ribosomal RNA genes.
  2. Activation of p53 Pathway: The inhibition leads to cellular stress responses that activate the p53 tumor suppressor pathway, promoting apoptosis in cancer cells.

Data

Studies have shown that Pidnarulex has an IC50 (the concentration required to inhibit 50% of cell proliferation) ranging from 0.11 μM to 27.9 μM across different cancer cell lines .

Physical and Chemical Properties Analysis

Physical Properties

  • Appearance: Typically appears as a white crystalline powder.
  • Solubility: Soluble in water and organic solvents due to its hydrochloride form.

Chemical Properties

  • Stability: Stable under normal laboratory conditions but should be protected from light.
  • pH Sensitivity: Exhibits stability within a specific pH range conducive for biological applications.

Relevant analyses indicate that Pidnarulex hydrochloride maintains integrity under physiological conditions, making it suitable for therapeutic use .

Applications

Pidnarulex hydrochloride is primarily investigated for its applications in oncology:

  • Cancer Treatment: It shows promise in treating hematological malignancies and solid tumors with specific genetic vulnerabilities (e.g., BRCA1/2 mutations).
  • Research Tool: Used in studies aimed at understanding RNA polymerase I's role in cancer biology and exploring novel therapeutic strategies targeting ribosome biogenesis.
Molecular Mechanisms of Action

Inhibition of Ribosomal RNA Synthesis

RNA Polymerase I (Pol I) Transcriptional Suppression

Pidnarulex selectively inhibits Pol I-driven transcription of the 47S ribosomal RNA (rRNA) precursor, the rate-limiting step in ribosome biogenesis. At nanomolar concentrations (EC₅₀: 50–150 nM), it blocks Pol I recruitment to ribosomal DNA (rDNA) promoters, reducing 47S pre-rRNA levels by >50% within 1 hour of treatment [2] [6]. This specificity contrasts with minimal inhibition of RNA Polymerase II/III, preserving global transcription while crippling ribosome assembly.

Table 1: Preclinical Efficacy of Pidnarulex in Pol I Suppression

Cell ModelEC₅₀ (nM)47S rRNA ReductionTime to Effect
Hematological Cancers50–10060–80%1 hour
Solid Tumors100–15040–60%1–3 hours
PI-Resistant Myeloma7570%1 hour

Disruption of SL1-rDNA Promoter Interaction

Pidnarulex abrogates the binding of the selectivity factor SL1 (a complex of TBP and TAF subunits) to rDNA promoters. Chromatin immunoprecipitation (ChIP) assays reveal a 40–60% depletion of SL1 components—notably TBP and TAFI110—at the rDNA promoter following treatment (2 μM, 60 minutes). This prevents pre-initiation complex formation, mechanistically explaining Pol I inhibition [2] [6].

Nucleolar Stress Induction and p53 Activation Pathways

Pol I suppression triggers nucleolar disintegration, evidenced by fibrillarin redistribution and nucleophosmin dispersion within 3 hours. Nucleolar stress activates p53 via ribosomal protein-mediated inhibition of MDM2, culminating in cell-cycle arrest (G₂/M) and apoptosis. Notably, p53-mutant cells remain susceptible due to parallel p53-independent death pathways, including autophagy [2] [7] [8].

G-Quadruplex (G4) Stabilization

Telomeric and Oncogenic Promoter G4 Targeting

Pidnarulex stabilizes G-quadruplexes—noncanonical DNA/RNA secondary structures enriched in guanine-rich regions. It exhibits high affinity (Kd ~142 nM) for:

  • Telomeric G4s: Prevents telomerase access, accelerating telomere dysfunction.
  • Oncogene promoters: Suppresses transcription of c-MYC, c-KIT1, BCL2, and KRAS by blocking transcriptional machinery binding [3] [6] [8].This dual targeting impedes cancer cell proliferation and survival independently of ribosome-directed effects.

Table 2: G-Quadruplex Targets of Pidnarulex

G4 LocationTarget GeneBiological Consequence
TelomereN/ATelomere uncapping, replicative senescence
Promoterc-MYCInhibition of proliferation signals
Promoterc-KITBlocked stem cell factor signaling
Mitochondrial DNA*HRCCImpaired energy metabolism (secondary)

Genomic Instability via Replication Fork Disruption

G4 stabilization induces replication fork stalling, particularly in S-phase cells. This causes:

  • Single-stranded DNA (ssDNA) accumulation, detected via RPA2-S33 phosphorylation.
  • Double-strand breaks (DSBs), marked by γH2A.X foci co-localizing with nucleoli.In homologous recombination (HR)-deficient cancers (e.g., BRCA1/2 mutants), unrepaired DSBs trigger synthetic lethality. Pidnarulex thus shows enhanced efficacy in HR-deficient models, including PARP inhibitor-resistant tumors [2] [6] [8].

Topoisomerase II Poisoning

Selective Toxicity Toward TOP IIα and TOP IIβ Isoforms

Pidnarulex functions as a DNA structure-specific TOP2 poison by trapping topoisomerase II (TOP2) in covalent complexes (TOP2cc) on DNA. Preferential targeting occurs at genomic sites with high transcriptional activity or G4 density, such as rDNA loci. Unlike classical TOP2 inhibitors (e.g., etoposide), it exhibits selectivity for:

  • TOP2α: Critical for DNA replication and chromosome segregation.
  • TOP2β: Involved in transcriptional regulation [2] [8].Rapid approach to DNA-adduct recovery (RADAR) assays confirm TOP2cc stabilization comparable to doxorubicin.

Synergistic DNA Damage Response Activation

TOP2 poisoning synergizes with G4-stabilization to amplify DNA damage:

  • G4 structures increase topological stress, recruiting TOP2.
  • Pidnarulex traps TOP2cc, converting transient breaks into persistent DSBs.This co-activation overwhelms DNA repair machinery, evidenced by hyperphosphorylation of ATM/ATR, CHK1 (S345), and CHK2 (T68). The resultant replication stress triggers G₂/M arrest and apoptosis irrespective of p53 status [2] [8].

Table 3: DNA Damage Markers Induced by Pidnarulex

MechanismBiomarkerChange (Post-Treatment)Functional Outcome
TOP2 PoisoningTOP2cc complexes3–5 fold increasePersistent DSBs
Replication StresspRPA2 (S33)>2 fold inductionssDNA accumulation
DSB FormationγH2A.X foci80% cell positivityDDR activation
Cell Cycle ArrestCyclin B1 accumulationG₂/M phase blockadeMitotic inhibition

Comprehensive Compound Nomenclature

Table 4: Chemical Identifiers for Pidnarulex Hydrochloride

Identifier TypeName or Designation
Systematic IUPAC Name2-(4-methyl-1,4-diazepan-1-yl)-N-((5-methylpyrazin-2-yl)methyl)-5-oxo-5H-benzo[4,5]thiazolo[3,2-a][1,8]naphthyridine-6-carboxamide hydrochloride
SynonymsPidnarulex; CX-5461; CX 5461
CAS Number (HCl salt)2101314-20-7
Molecular FormulaC₂₇H₂₈ClN₇O₂S
SMILESCN1CCCN(CC1)C2=NC3=C(C=C2)C(=O)C(C(=O)NCC4=NC=C(C)N=C4)=C5SC6=C(C=CC=C6)N35.Cl
InChI KeyYCGHUQKYOCALNJ-UHFFFAOYSA-N

Pidnarulex’s multimodal targeting of ribosome biogenesis, G4 DNA, and TOP2 redefines therapeutic strategies for aggressive malignancies, particularly those with DNA repair deficiencies. Its ongoing clinical evaluation may establish a new paradigm in precision oncology.

Properties

CAS Number

2101314-20-7

Product Name

Pidnarulex hydrochloride

IUPAC Name

2-(4-methyl-1,4-diazepan-1-yl)-N-[(5-methylpyrazin-2-yl)methyl]-5-oxo-[1,3]benzothiazolo[3,2-a][1,8]naphthyridine-6-carboxamide;hydrochloride

Molecular Formula

C27H28ClN7O2S

Molecular Weight

550.1 g/mol

InChI

InChI=1S/C27H27N7O2S.ClH/c1-17-14-29-18(15-28-17)16-30-26(36)23-24(35)19-8-9-22(33-11-5-10-32(2)12-13-33)31-25(19)34-20-6-3-4-7-21(20)37-27(23)34;/h3-4,6-9,14-15H,5,10-13,16H2,1-2H3,(H,30,36);1H

InChI Key

YCGHUQKYOCALNJ-UHFFFAOYSA-N

SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl

Canonical SMILES

CC1=CN=C(C=N1)CNC(=O)C2=C3N(C4=CC=CC=C4S3)C5=C(C2=O)C=CC(=N5)N6CCCN(CC6)C.Cl

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.